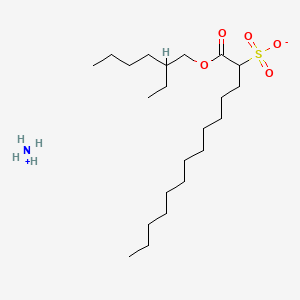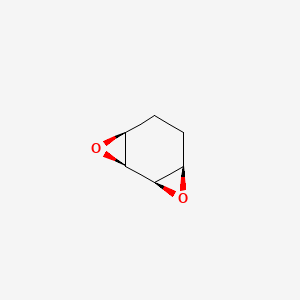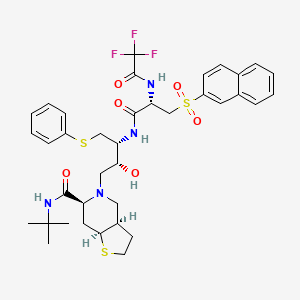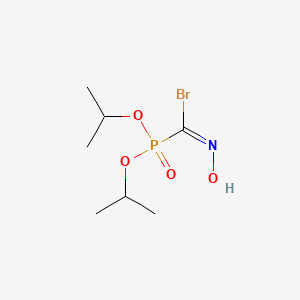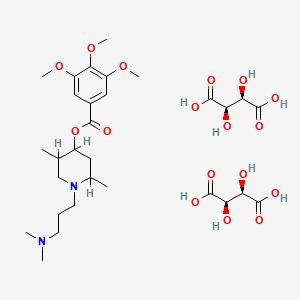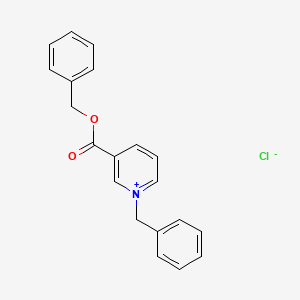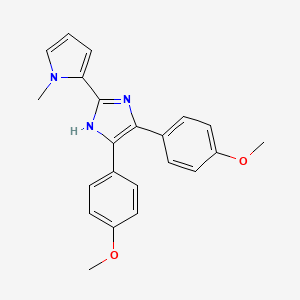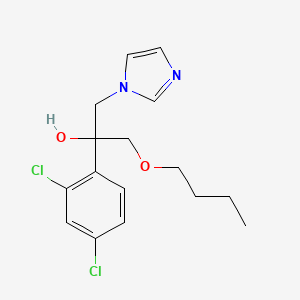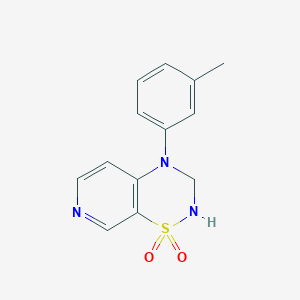
1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a cyanobenzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-phenylpyridine with 3-(p-cyanobenzoyl)phenol in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanobenzoyl chloride: Shares the cyanobenzoyl moiety but lacks the pyridinium and phenyl groups.
Phenylacetylene: Contains a phenyl group but differs in its alkyne functionality.
Uniqueness
1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
108357-22-8 |
|---|---|
Molekularformel |
C28H23ClN2O3 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
4-[4-[2-hydroxy-3-(4-phenylpyridin-1-ium-1-yl)propoxy]benzoyl]benzonitrile;chloride |
InChI |
InChI=1S/C28H23N2O3.ClH/c29-18-21-6-8-24(9-7-21)28(32)25-10-12-27(13-11-25)33-20-26(31)19-30-16-14-23(15-17-30)22-4-2-1-3-5-22;/h1-17,26,31H,19-20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SVCCIGJKKXLXOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#N)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


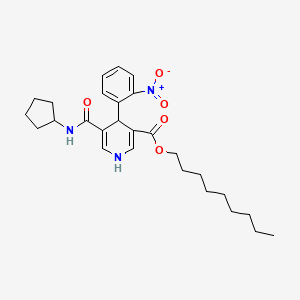
![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
